molecular formula C12H11N5O B11075704 7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one

7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one

Cat. No.: B11075704
M. Wt: 241.25 g/mol
InChI Key: GYUNWOGKBGWXNL-UHFFFAOYSA-N
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Description

7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring fused with a triazole ring. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one typically involves the reaction of appropriate hydrazines with hydrazine hydrochlorides under controlled conditions. One common method includes the use of microwave-assisted heating to produce the desired triazole derivatives . The reaction conditions often involve the use of solvents like acetone and catalysts such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can disrupt various biological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one apart is its unique fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

7-methyl-3-phenyl-1,4-dihydro-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one

InChI

InChI=1S/C12H11N5O/c1-8-11(18)13-12-15-14-10(7-17(12)16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,15,18)

InChI Key

GYUNWOGKBGWXNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(=NNC2=NC1=O)C3=CC=CC=C3

Origin of Product

United States

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